(4-Bromo-2-chloro-5-fluorophenyl)boronic acid
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Description
“(4-Bromo-2-chloro-5-fluorophenyl)boronic acid” is a chemical compound with the CAS Number 2225155-64-4 . It has a molecular weight of 253.26 . It is typically stored at temperatures between 2-8°C . The compound is solid at room temperature .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, boronic acids and their esters are generally synthesized through catalytic protodeboronation . This process involves the use of a radical approach and is applied to 1°, 2°, and 3° alkyl boronic esters .Molecular Structure Analysis
The IUPAC name for this compound is “this compound” and its InChI code is "1S/C6H4BBrClFO2/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2,11-12H" . This indicates the presence of bromine, chlorine, and fluorine atoms in the phenyl ring, along with a boronic acid group.Chemical Reactions Analysis
Boronic acids, including “this compound”, are valuable building blocks in organic synthesis . They are often used in coupling reactions . Protodeboronation, a process that removes the boron atom, is also a common reaction involving boronic acids .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . The compound should be stored at temperatures between 2-8°C .Safety and Hazards
Future Directions
Boronic acids, including “(4-Bromo-2-chloro-5-fluorophenyl)boronic acid”, have been gaining interest in medicinal chemistry . They have shown potential in various applications, such as anticancer, antibacterial, and antiviral activities . The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics . Therefore, further studies with boronic acids in medicinal chemistry are encouraged .
Properties
IUPAC Name |
(4-bromo-2-chloro-5-fluorophenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBrClFO2/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2,11-12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLXKXXUDCZNIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)Br)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBrClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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